Carbol Fuchsin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbol fuchsin is prepared by dissolving basic fuchsin in a solution of phenol and ethanol. The typical preparation involves dissolving 0.3 grams of basic fuchsin in 10 milliliters of 95% ethanol. This solution is then mixed with 5 milliliters of melted phenol crystals dissolved in 95 milliliters of distilled water .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. Phenol crystals are dissolved in ethanol, and the solution is mixed with distilled water to achieve the desired concentration. The mixture is then filtered to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Carbol fuchsin primarily undergoes staining reactions rather than typical chemical reactions like oxidation or reduction. It interacts with the lipid-rich cell walls of mycobacteria, making it a crucial stain in microbiology .
Common Reagents and Conditions
The primary reagent used with this compound is acid alcohol, which is used for decolorization in the Ziehl-Neelsen staining process. The staining process involves heating the this compound solution to enhance its penetration into the bacterial cell wall .
Major Products Formed
The major product formed from the staining reaction is the mycolate-fuchsin complex, which is retained in the cell walls of acid-fast bacteria, giving them a red color .
Scientific Research Applications
Carbol fuchsin has a wide range of applications in scientific research:
Microbiology: It is used in the Ziehl-Neelsen stain to detect acid-fast bacteria like Mycobacterium tuberculosis.
Histology: It is used to stain tissue sections to identify mycobacteria in histological samples.
Medical Diagnostics: It is used in clinical settings to diagnose tuberculosis and other mycobacterial infections.
Industrial Applications: It is used in the preparation of various staining solutions for laboratory use.
Mechanism of Action
Carbol fuchsin exerts its effects by penetrating the lipid-rich cell walls of mycobacteria. The phenol in the solution helps dissolve the lipoidal material in the cell wall, allowing the fuchsin dye to enter the cytoplasm. Heating the solution enhances this penetration. Once inside the cell, the dye forms a complex with mycolic acids, which is resistant to decolorization by acid alcohol .
Comparison with Similar Compounds
Carbol fuchsin is unique due to its strong affinity for mycolic acids in the cell walls of mycobacteria. Similar compounds include:
Crystal Violet: Used in Gram staining but does not have the same affinity for mycolic acids.
Methylene Blue: Used as a counterstain in the Ziehl-Neelsen stain but does not penetrate the cell wall as effectively as this compound.
Safranin: Another counterstain used in Gram staining but lacks the specific interaction with mycolic acids.
This compound stands out due to its ability to stain acid-fast bacteria effectively, making it indispensable in microbiological and medical diagnostics .
Properties
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHRDBTVSZCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962122 | |
Record name | 4-[(4-Aminophenyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26261-57-4, 4197-24-4 | |
Record name | 4-[(4-Aminophenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl]-2-methylbenzenamine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26261-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Aminophenyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.